2-Hydroxychalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

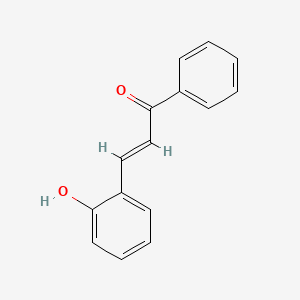

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-78-0, 42224-53-3 | |

| Record name | 2-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxychalcone synthesis via Claisen-Schmidt condensation

An In-depth Technical Guide to the Synthesis of 2-Hydroxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxychalcones are a significant class of organic compounds belonging to the flavonoid family, which serve as crucial precursors in the synthesis of various bioactive heterocyclic compounds, including flavanones and flavones.[1][2] Their versatile biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make them attractive scaffolds in medicinal chemistry and drug development.[3][4][5] The most common and efficient method for synthesizing these compounds is the base-catalyzed Claisen-Schmidt condensation.[2][6] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the Claisen-Schmidt condensation. It includes a detailed reaction mechanism, optimized experimental protocols, tabulated quantitative data for easy comparison, and a discussion of the compound's role in inhibiting key signaling pathways relevant to drug development.

The Claisen-Schmidt Condensation: Mechanism

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (lacking an α-hydrogen) and a ketone or another aldehyde that possesses an α-hydrogen.[7] In the synthesis of this compound, 2'-hydroxyacetophenone reacts with benzaldehyde in the presence of a strong base.[8] The mechanism proceeds in several steps:

-

Enolate Formation : A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[9]

-

Nucleophilic Attack : The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

-

Aldol Addition : This attack forms an intermediate alkoxide (a β-hydroxy ketone).

-

Dehydration : The alkoxide is protonated by the solvent (typically an alcohol) to form an aldol adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound, which is stabilized by conjugation.[1]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Optimized Conventional Synthesis of this compound

This protocol is based on an optimized method developed to maximize yield and purity.[10][11]

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH), 40% w/v solution

-

Isopropyl Alcohol (IPA)

-

Methanol (for recrystallization)

-

Hydrochloric Acid (HCl), 10% solution

-

Distilled Water

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone in 50 mL of isopropyl alcohol (IPA).[11]

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.[11]

-

Addition of Reactants: While stirring, slowly add 0.05 mol of benzaldehyde to the solution.

-

Catalyst Addition: Gradually add 20 mL of a 40% aqueous sodium hydroxide solution to the mixture, ensuring the temperature remains at 0°C.[11]

-

Reaction: Continue stirring the reaction mixture vigorously at 0°C. The reaction is typically complete within approximately 4 hours.[11] The progress can be monitored using thin-layer chromatography (TLC).[11]

-

Precipitation: After 4 hours, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding 10% hydrochloric acid until the pH is acidic. This will precipitate the this compound.

-

Isolation: Filter the resulting pale-yellow precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic impurities.[12]

-

Purification: Recrystallize the crude product from methanol to obtain pure, pale yellow, needle-shaped crystals of this compound.[11]

-

Drying: Dry the purified crystals in a vacuum desiccator. The expected yield is approximately 92%.[11]

Alternative Green Synthesis: Mechanochemical Method

A solvent-free, mechanochemical approach using a ball mill offers a green alternative with high yields and short reaction times.[1]

Materials:

-

A substituted 2′-hydroxyacetophenone (1.2 mmol)

-

A substituted benzaldehyde (1.2 mmol)

-

Potassium Hydroxide (KOH) (2.4 mmol)

Procedure:

-

Charging the Mill: Place the 2′-hydroxyacetophenone, benzaldehyde, and solid KOH into a grinding jar.

-

Milling: Conduct the grinding in two cycles of 30 minutes each.

-

Work-up: After grinding, add the resulting powder to 5-10 mL of cold methanol and acidify with 2 mL of cold 1 M HCl.

-

Isolation: Filter the precipitate, wash with water, and dry under a vacuum to yield the final product. This method has been reported to achieve yields of up to 96%.[1][13]

Quantitative Data

Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the yield of the Claisen-Schmidt condensation. Sodium hydroxide has proven to be the most effective catalyst, and isopropyl alcohol the preferred solvent for this reaction.[8][10]

Table 1: Effect of Different Bases and Solvents on this compound Synthesis

| Base Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Isopropyl Alcohol (IPA) | Best catalytical activity and yield | [8][10] |

| Potassium Hydroxide (KOH) | Methanol, Ethanol, IPA | Good activity, but lower than NaOH | [8] |

| Lithium Hydroxide (LiOH) | Methanol, Ethanol | Slight conversion to product | [8][10] |

| Barium Hydroxide (Ba(OH)₂) | Methanol, Ethanol, IPA | Slight catalytic activity | [8] |

| Calcium Hydroxide (Ca(OH)₂) | All tested solvents | Ineffective | [8][10] |

| Magnesium Hydroxide (Mg(OH)₂) | All tested solvents | Ineffective |[8][10] |

Table 2: Optimized Parameters for Conventional Synthesis

| Parameter | Optimized Condition | Rationale / Observation | Reference |

|---|---|---|---|

| Temperature | 0°C | Highest yield obtained; higher temperatures drastically decrease yield and form byproducts. | [11] |

| Base Amount | 20 mL of 40% w/v NaOH (for 0.05 mol reactant) | Provides the best results; excess base can lead to byproduct formation. | [11] |

| Solvent Volume | 50 mL of IPA (for 0.05 mol reactant) | Sufficient for reaction; increasing the amount shows no major change in yield. | [11] |

| Reaction Time | ~4 hours | Reaction is mostly complete; further stirring is not significantly effective. |[11] |

Characterization Data for this compound

The structure of the synthesized this compound (C₁₅H₁₂O₂) is confirmed through various spectroscopic techniques.[14]

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks / Data | Reference |

|---|---|---|

| Melting Point | 88-90°C | [11] |

| IR (KBr, cm⁻¹) | ~3432 (-OH), ~1639 (C=O, α,β-unsaturated ketone), ~1485 (C=C, Aromatic) | [11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.05 (s, 1H, -OH), ~8.31-6.90 (m, 9H, Aromatic CH), ~7.94 (d, 1H, alkene), ~7.86 (d, 1H, alkene) | [11] |

| ¹H NMR (CDCl₃, δ ppm) | ~12.76 (s, 1H, -OH), ~7.92 (d, J=15.6 Hz, 1H, Hβ), ~7.59 (d, J=15.6 Hz, 1H, Hα), ~7.6-7.4 (m, Ar-H) | [15][16] |

| Mass Spec (ESI+) | m/z 224 [M]⁺, 225 [M+1]⁺ |[11] |

Note: The downfield shift of the hydroxyl proton (~13 ppm) is characteristic and results from strong intramolecular hydrogen bonding with the adjacent carbonyl group.[3]

Experimental Workflow and Applications in Drug Development

The synthesis and evaluation of 2-hydroxychalcones for drug development purposes follow a structured workflow from initial synthesis to biological testing.

Caption: General experimental workflow for this compound development.

Role in Drug Development: Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly in breast cancer models.[4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy by inhibiting the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][17] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. This compound's ability to suppress this pathway makes it a promising candidate for anticancer drug development.[4]

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound. Through careful optimization of reaction parameters—specifically, the use of sodium hydroxide as a catalyst, isopropyl alcohol as a solvent, and maintaining a reaction temperature of 0°C—high yields and purity can be consistently achieved. Furthermore, the emergence of green chemistry techniques like mechanosynthesis provides environmentally benign alternatives. The significant biological activities of this compound, particularly its ability to modulate critical cellular pathways like NF-κB, underscore its potential as a lead compound in the development of new therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, purify, and characterize this valuable compound for further investigation in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ultrasound-Assisted Green Synthesis of 2-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultrasound-assisted green synthesis of 2-hydroxychalcone, a valuable scaffold in medicinal chemistry and drug development. By leveraging the principles of green chemistry, ultrasound irradiation offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This document details the underlying Claisen-Schmidt condensation, compares various synthetic protocols through quantitative data, provides a detailed experimental procedure, and visualizes key processes for enhanced understanding.

Introduction: The Shift Towards Greener Synthesis

The synthesis of bioactive molecules is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important precursors for a wide range of pharmaceuticals. The 2-hydroxy substitution is particularly significant for their biological activity.

Conventional methods for synthesizing chalcones, primarily the Claisen-Schmidt condensation, often involve prolonged reaction times, high temperatures, and the use of stoichiometric amounts of corrosive bases, leading to significant energy consumption and waste generation.[1][2] Ultrasound-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates, improved yields, and often, milder reaction conditions.[3][4]

This guide focuses on the practical application of ultrasound technology for the green synthesis of this compound, providing the necessary data and protocols for its implementation in a research and development setting.

The Claisen-Schmidt Condensation: Core of the Synthesis

The synthesis of this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (2-hydroxyacetophenone). The reaction proceeds through a series of equilibrium steps, as outlined below.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation involves the following key steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the ketone (2-hydroxyacetophenone) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a proton source (typically the solvent) to yield a β-hydroxy ketone (an aldol).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the this compound. This dehydration step is often the driving force for the reaction, as it leads to a more stable, conjugated system.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Quantitative Data Presentation: A Comparative Analysis

The efficiency of ultrasound-assisted synthesis is evident when compared to conventional methods. The following tables summarize quantitative data from various studies, highlighting the advantages of sonication.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Chalcones

| Chalcone Derivative | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| This compound | Ultrasound | Ionic Liquid/[Capl][BF4]/Ethanol | 0.5 - 2 h | 89 | [5] |

| Substituted Chalcones | Ultrasound | NaOH/Ethanol | 15 min | >90 | [1][6] |

| Substituted Chalcones | Conventional | NaOH/Ethanol | 4 h | 90 | [1][6] |

| 2',4'-Dihydroxychalcone Derivatives | Ultrasound | K2CO3 | 20 min | 89.04 | [7] |

| 2',4'-Dihydroxychalcone Derivatives | Conventional | K2CO3 | 4 h | 83.07 | [7] |

| 4-Chloro-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 30 min | 90.4 | [8] |

| 4-Methoxy-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 25 min | 85.2 | [8] |

| 4-Methyl-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 20 min | 76.7 | [8] |

Table 2: Optimization of Reaction Conditions for Ultrasound-Assisted Synthesis of 2'-Hydroxychalcones

| Entry | Base | Equivalents | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | KF | 1.0 | 300 | 2 | 30 | [9] |

| 2 | NaHCO3 | 1.0 | 300 | 2 | 44 | [9] |

| 3 | Al2O3 | 1.0 | 300 | 2 | 48 | [9] |

| 4 | K2CO3 | 1.0 | 300 | 2 | 89 | [9] |

| 5 | NaOH | 1.0 | 300 | 2 | 92 | [9] |

| 6 | KOH | 1.0 | 300 | 2 | 88 | [9] |

| 7 | K2CO3 | 1.0 | 450 | 2 | 93 | [9] |

Experimental Protocols: A Detailed Methodology

This section provides a detailed protocol for the ultrasound-assisted green synthesis of this compound, synthesized from various literature sources.

Materials and Equipment

-

Reactants: 2'-Hydroxyacetophenone, Benzaldehyde

-

Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Solvent: Ethanol

-

Equipment:

-

Ultrasonic bath or probe sonicator (e.g., 20-40 kHz, 100-400 W)

-

Reaction vessel (e.g., 25 mL or 50 mL flask)

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Rotary evaporator

-

Recrystallization apparatus

-

Step-by-Step Procedure

-

Reactant Preparation: In a 25 mL flask, dissolve 2'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add an aqueous solution of NaOH (e.g., 2.5 M, 2 mL) or an equivalent amount of another base catalyst.

-

Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath maintained at a specific temperature (e.g., 30-60°C). Alternatively, immerse the tip of an ultrasonic probe into the reaction mixture. Irradiate the mixture for the specified time (typically 15-60 minutes), ensuring continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Workup: Upon completion of the reaction (disappearance of starting materials), pour the reaction mixture into ice-cold water (100 mL).

-

Product Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualization of Experimental Workflow and Logical Relationships

To provide a clear overview of the process, the following diagrams visualize the experimental workflow and the logical relationship between green chemistry principles and the synthesis method.

Experimental Workflow Diagram

Green Chemistry Principles in Action

Conclusion

The ultrasound-assisted green synthesis of this compound represents a significant advancement over traditional synthetic routes. This method offers substantial reductions in reaction time and energy consumption while providing high yields of the desired product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the adoption of more sustainable and efficient synthetic practices. The visualization of the reaction mechanism and experimental workflow further aids in the understanding and implementation of this green technology.

References

- 1. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijbpas.com [ijbpas.com]

- 8. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

Unraveling the Transformation: A Technical Guide to the Computational and Experimental Landscape of 2-Hydroxychalcone Isomerization

For Immediate Release

A deep dive into the isomerization of 2-hydroxychalcone to flavanone, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and experimental methodologies driving our understanding of this critical transformation. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex mechanisms, this guide serves as an essential resource for advancing flavonoid research.

The isomerization of 2-hydroxychalcones to flavanones is a fundamental reaction in flavonoid chemistry, with significant implications for the synthesis of biologically active compounds. Understanding the underlying mechanisms and kinetics of this transformation is paramount for the rational design and development of novel therapeutics. This technical guide synthesizes findings from numerous computational and experimental studies to provide a detailed and actionable resource for professionals in the field.

The Isomerization Process: A Mechanistic Overview

The conversion of 2'-hydroxychalcone to its corresponding flavanone is an intramolecular cyclization reaction. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the key steps of this process. The reaction proceeds through a transition state to form an intermediate, which then tautomerizes to the more stable flavanone.[1] The mechanism can be influenced by catalysts, with both acid-catalyzed and base-catalyzed pathways having been investigated.

In the absence of a catalyst, the isomerization is thought to proceed via a concerted mechanism. Under basic conditions, the reaction is believed to involve a four-step mechanism initiated by the formation of a phenoxide ion, which acts as the key intermediate.[2][3] Conversely, Brønsted acid catalysis facilitates a three-step mechanism involving protonation, cyclization, and subsequent tautomerization.[4]

Computational Insights into the Isomerization Landscape

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of the molecules involved in the this compound isomerization. The B3LYP functional combined with the 6-311G basis set is a commonly employed method in these studies.[1][5][6][7][8] These computational approaches allow for the calculation of various molecular properties that govern the reactivity and stability of the reactants, intermediates, transition states, and products.

Key Computational Parameters

Several key parameters are calculated to describe the isomerization process:

-

Relative Energy (E): Indicates the thermodynamic stability of the different species in the reaction pathway.

-

Hardness (η): Measures the resistance to a change in electron distribution. The Maximum Hardness Principle (MHP) is often used to analyze the reaction profile.[6]

-

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted. The Minimum Polarizability Principle (MPP) is a related concept used in these analyses.[6]

-

Chemical Potential (µ): Relates to the escaping tendency of electrons from a species.

-

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.[5]

These parameters, when analyzed along the reaction coordinate, provide a detailed picture of the electronic events that drive the isomerization.

Quantitative Data from Computational Studies

The following tables summarize the quantitative data obtained from DFT studies on the isomerization of 2'-hydroxychalcone and its derivatives. These values provide a basis for comparing the effects of substituents on the reaction mechanism.

Table 1: Calculated Molecular Properties for the Isomerization of Unsubstituted 2'-Hydroxychalcone

| Species | Relative Energy (E) | Hardness (η) | Polarizability (α) | Chemical Potential (µ) | Electrophilicity Index (ω) |

| Reactant (Chalcone) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Transition State (TS) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Intermediate (IM) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Product (Flavanone) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

Note: Specific values for the unsubstituted parent compound were not explicitly and consistently detailed in the provided search results. The principles of MHP and MPP are generally reported to be obeyed.[5][6]

Table 2: Influence of Substituents on Calculated Properties (Illustrative Examples)

| Substituent | Species | Relative Energy (E) | Hardness (η) | Polarizability (α) | Chemical Potential (µ) | Electrophilicity Index (ω) | Reference |

| 3,4-Di-Cl | Reactant | 0.00 | 1.89 | 28.53 | -4.43 | 5.20 | [8] |

| TS | 24.31 | 1.81 | 29.08 | -4.37 | 5.27 | [8] | |

| Intermediate | -1.54 | 1.96 | 28.11 | -4.47 | 5.10 | [8] | |

| Product | -1.70 | 2.00 | 27.99 | -4.49 | 5.04 | [8] | |

| 2-Cl | Reactant | 0.00 | 1.83 | 28.16 | -4.33 | 5.12 | [8] |

| TS | 24.51 | 1.76 | 28.69 | -4.27 | 5.18 | [8] | |

| Intermediate | -1.60 | 1.89 | 27.75 | -4.37 | 5.04 | [8] | |

| Product | -1.78 | 1.93 | 27.63 | -4.39 | 4.98 | [8] | |

| 2,4-Di-OCH3 | Reactant | 0.00 | 1.76 | 31.02 | -3.76 | 4.02 | [8] |

| TS | 25.43 | 1.69 | 31.54 | -3.70 | 4.04 | [8] | |

| Intermediate | -0.99 | 1.82 | 30.62 | -3.80 | 3.96 | [8] | |

| Product | -1.13 | 1.86 | 30.50 | -3.82 | 3.92 | [8] | |

| 4-OCH3 | Reactant | 0.00 | 1.78 | 29.58 | -3.89 | 4.24 | [8] |

| TS | 25.10 | 1.71 | 30.10 | -3.83 | 4.28 | [8] | |

| Intermediate | -1.13 | 1.84 | 29.18 | -3.93 | 4.20 | [8] | |

| Product | -1.28 | 1.88 | 29.06 | -3.95 | 4.15 | [8] |

Energies are typically reported in kJ/mol or a similar unit, though not explicitly stated in the source for this table.

Experimental Protocols for Synthesis and Isomerization

The synthesis of 2'-hydroxychalcones and their subsequent isomerization to flavanones are well-established experimental procedures.

Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

A common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate benzaldehyde in the presence of a base.[3]

Detailed Protocol:

-

Equimolar amounts of 2'-hydroxyacetophenone and the desired aromatic aldehyde are dissolved in ethanol in a round-bottomed flask.[3]

-

The mixture is stirred, and an aqueous solution of sodium hydroxide is added slowly.[3]

-

Stirring continues for 3-4 hours, during which a solid mass of the chalcone sodium salt typically forms.[3]

-

The reaction mixture is left to stand overnight at room temperature.[3]

-

The precipitate is filtered and washed.[3]

-

The solid is then treated with ice-cold water and acidified with hydrochloric acid (e.g., 10% solution) to precipitate the 2'-hydroxychalcone.[3]

-

The product is filtered, washed thoroughly with cold water, and can be recrystallized from ethanol.[3]

Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.[9]

Isomerization of 2'-Hydroxychalcones to Flavanones

The cyclization of 2'-hydroxychalcones to flavanones can be achieved under various conditions, including acid and base catalysis.

Base-Catalyzed Isomerization Protocol:

-

The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.[2][3]

-

A base, such as sodium hydroxide, is added to the solution.[3]

-

The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[2][3]

-

Kinetic data can be obtained by analyzing the concentration of the chalcone and flavanone at different time points and temperatures.[2][3]

Acid-Catalyzed Isomerization Protocol:

-

The 2'-hydroxychalcone is dissolved in a solvent like ethanol.[10]

-

A catalytic amount of an acid, such as methanesulfonic acid, is added.[10]

-

The reaction mixture is often refluxed, and the progress is monitored by Thin Layer Chromatography (TLC).[11]

Visualizing the Isomerization Pathways

Graphical representations of the reaction mechanisms and experimental workflows provide a clear and intuitive understanding of the processes involved.

Caption: Base-catalyzed isomerization of 2'-hydroxychalcone.

Caption: Acid-catalyzed isomerization of 2'-hydroxychalcone.

Caption: General experimental workflow for flavanone synthesis.

Conclusion

The isomerization of 2'-hydroxychalcones to flavanones is a rich area of study where computational and experimental approaches converge to provide a detailed mechanistic understanding. DFT calculations offer valuable insights into the electronic factors governing this transformation, while kinetic and synthetic experiments provide the real-world data to validate and refine theoretical models. This guide provides a foundational understanding of the current state of research, offering both the theoretical background and practical protocols necessary for researchers to build upon this knowledge in the pursuit of novel flavonoid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation [ejchem.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

A Historical Perspective on the Discovery of Chalcones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones represent a critical class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. These molecules are not only precursors in the biosynthesis of flavonoids and isoflavonoids in plants but also serve as a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides a historical perspective on the discovery of chalcones, detailing the seminal synthetic methodologies, presenting available quantitative data from early studies, and visualizing the foundational chemical processes. The name "chalcone" was first suggested by chemists St. von Kostanecki and J. Tambor, derived from the Greek word "chalcos," meaning bronze, a nod to the characteristic color of many of these compounds.

The Dawn of Chalcone Synthesis: The Claisen-Schmidt Condensation

The history of chalcones is intrinsically linked to the development of condensation reactions in organic chemistry. The first successful synthesis of the chalcone scaffold is credited to the independent work of German chemists Rainer Ludwig Claisen and J. Gustav Schmidt in the early 1880s.[2] Their pioneering experiments laid the groundwork for what is now known as the Claisen-Schmidt condensation, a reliable and widely used method for synthesizing chalcones.[2]

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone that possesses α-hydrogens.[2] This reaction is a type of mixed aldol condensation. The initial product is a β-hydroxy ketone, which readily undergoes dehydration to form the more stable α,β-unsaturated ketone, the characteristic core of the chalcone molecule.

Early Key Contributors

-

Rainer Ludwig Claisen and A. Claperède (1881): In their 1881 publication in Berichte der Deutschen Chemischen Gesellschaft, Claisen and Claperède described the condensation of ketones with aldehydes, laying a crucial foundation for chalcone synthesis.[2]

-

J. Gustav Schmidt (1881): In the same year, Schmidt independently published his findings on the reaction of acetone with aromatic aldehydes like benzaldehyde in the presence of an alkali, further elucidating the scope of this condensation.[2]

-

St. von Kostanecki and J. Tambor (late 19th century): These researchers were also instrumental in the early exploration of chalcone chemistry and are credited with coining the term "chalcone."[3][4] They were among the first to successfully prepare synthetic chalcones.[3]

Experimental Protocols: A Historical Reconstruction

While the precise experimental setups of the late 19th century differed from modern laboratories, the fundamental principles of the Claisen-Schmidt condensation remain the same. Below is a generalized experimental protocol for the synthesis of a simple chalcone, reconstructed from historical accounts and modern interpretations of the classic procedure.

Generalized Historical Protocol for the Synthesis of Benzalacetophenone (a simple chalcone)

Objective: To synthesize benzalacetophenone via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ethanol (as a solvent)

-

Sodium hydroxide (NaOH) solution (as a catalyst)

-

Water

-

Ice

Procedure:

-

Reactant Preparation: An equimolar amount of benzaldehyde and acetophenone were dissolved in ethanol in a flask.

-

Catalyst Addition: A dilute aqueous solution of sodium hydroxide was slowly added to the ethanolic solution of the reactants while stirring. The reaction is typically carried out at room temperature or with gentle warming.

-

Reaction and Precipitation: The mixture was stirred for several hours. As the reaction proceeds, the chalcone product, being less soluble in the aqueous ethanol mixture, precipitates out of the solution, often as a pale yellow solid.

-

Isolation: The precipitated solid was collected by filtration.

-

Purification: The crude product was washed with cold water to remove any remaining sodium hydroxide and unreacted starting materials. Further purification was achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data from Early and Subsequent Studies

Historical records on reaction yields from the 19th century are not always as precise as modern standards. However, the Claisen-Schmidt condensation is known for its efficiency, with many modern adaptations reporting high to quantitative yields. The table below summarizes representative yields for the synthesis of various chalcone derivatives using this classic method, as reported in subsequent studies.

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | 80-92 | (Modern adaptations) |

| Substituted Benzaldehydes | Acetophenone | KOH | Ethanol | 50-95 | (Various sources) |

| Benzaldehyde | Substituted Acetophenones | NaOH | Methanol | 60-90 | (Various sources) |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 72.2 | (Modern lab experiment) |

Mandatory Visualizations

Claisen-Schmidt Condensation Workflow

Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Historical Timeline of Chalcone Discovery

Caption: Key milestones in the history of chalcone discovery and research.

Conclusion

The discovery of chalcones and the development of their synthesis through the Claisen-Schmidt condensation marked a significant advancement in organic chemistry. The foundational work of Claisen, Schmidt, Kostanecki, and Tambor in the late 19th century paved the way for over a century of research into the chemical properties and diverse biological activities of these compounds. From their humble beginnings in early academic laboratories, chalcones have emerged as a "privileged scaffold" in modern medicinal chemistry, with ongoing research exploring their potential as therapeutic agents for a wide range of diseases. This historical perspective provides an essential context for contemporary researchers and drug development professionals working with this remarkable class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxychalcone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of open-chain flavonoids, acting as key biosynthetic precursors to all natural flavonoids.[1] The 2-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its natural and synthetic analogs. These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[2][3][4] The presence of an α,β-unsaturated carbonyl system, combined with the strategic placement of a hydroxyl group on the A-ring and various substituents on both aromatic rings, allows for a wide range of pharmacological modulation.[2] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and evaluation, and key mechanistic insights into the biological activities of this compound and its derivatives, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

The physicochemical characteristics of this compound analogs are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles, directly influencing their bioavailability and therapeutic efficacy.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes.[2] For this compound derivatives, lipophilicity is heavily influenced by the nature and position of substituents on the aromatic rings. The lipophilicity values (as ClogP) for a selection of analogs have been calculated to illustrate these structural relationships.[2]

| Compound ID | Substituents | ClogP[2] |

| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 4.38 |

| 3d | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl | 4.71 |

| 3e | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F | 4.13 |

| 3h | A-Ring: 2'-OH, 5'-OMOM; B-Ring: 3,4-di-OH | 3.32 |

| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 2.50 |

| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 2.50 |

OMOM: Methoxymethyl ether

Spectroscopic Properties

The extended π-conjugation in the chalcone scaffold gives rise to distinct spectroscopic properties. 2-hydroxychalcones typically exhibit strong absorption in the UV-visible range. A key feature is the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which can lead to Excited State Intramolecular Proton Transfer (ESIPT) upon photoexcitation.[5][6] This process often results in a large Stokes' shift, a desirable property for fluorescent probes.[5]

| Compound | Solvent | λabs (nm)[5][7] | λem (nm)[5][7] | Quantum Yield (Φfl)[5] |

| This compound | Ethanol | ~451 | ~586 | Low in liquid state |

| Analog 2 | Toluene | 452 | 550 | - |

| Analog 2 | Dichloromethane | 461 | 580 | - |

| Analog 3 ** | Dichloromethane | 448 | 535 | ~0.063 |

Analog 2: this compound with extended conjugation and a terminal dimethylamino group.[5] **Analog 3: Methoxy-substituted version of Analog 2, used as a model compound without ESIPT capability.[5]

The fluorescence properties can be highly sensitive to the environment, including solvent polarity and temperature. At low temperatures (77 K), molecular motion is restricted, which can reveal dual emissions from both the Intramolecular Charge Transfer (ICT) state and the ESIPT state.[5]

Synthesis and Experimental Protocols

The most prevalent and versatile method for synthesizing 2-hydroxychalcones is the Claisen-Schmidt condensation.[2][3] This reaction involves the base-catalyzed aldol condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

General Synthesis Workflow

The overall process from starting materials to biologically active compounds follows a logical progression of synthesis, purification, characterization, and bio-evaluation.

Caption: General experimental workflow for the synthesis and evaluation of 2-hydroxychalcones.

Experimental Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a conventional method using a base catalyst in an alcohol solvent.[2]

-

Reactant Preparation: Dissolve an appropriately substituted 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath. Add an aqueous solution of a strong base (e.g., 20% KOH) dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl (e.g., 10%) until the pH is acidic.

-

Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Experimental Protocol 2: Mechanochemical Synthesis under Ball Mill Conditions

This protocol offers a greener, solvent-free alternative to the conventional method.[3]

-

Reactant Preparation: Place the substituted 2'-hydroxyacetophenone (1 equivalent), substituted benzaldehyde (1 equivalent), and solid KOH (2 equivalents) into a ball mill grinding jar.

-

Grinding: Perform a grinding cycle for 30 minutes.

-

Second Addition: Add a second equivalent of the benzaldehyde derivative to the mixture.

-

Second Grinding: Perform a second grinding cycle for 30 minutes.

-

Work-up: Dissolve the resulting powder in cold methanol and acidify with cold 1 M HCl to pH 3.

-

Isolation and Purification: Filter the yellow precipitate that forms, wash it, and analyze the purified product.

Experimental Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[2][9]

-

Solution Preparation: Prepare a stock solution of DPPH (e.g., 1.3 mg/mL) in methanol. Prepare various concentrations of the test chalcones (e.g., 100 to 600 µg/mL) in a suitable solvent.[9] Ascorbic acid is typically used as a positive control.

-

Reaction: To 3 mL of methanol, add 100 µL of the DPPH stock solution. Record the initial absorbance at 516 nm.[9] In separate tubes, add 1 mL of each test compound concentration to 3 mL of methanol, followed by 100 µL of the DPPH stock solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Measurement: Measure the absorbance of each solution at 516 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration required to scavenge 50% of the radicals) is then determined.[10]

Experimental Protocol 4: Soybean Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)

This assay evaluates the inhibition of LOX, an enzyme involved in the inflammatory pathway.[2]

-

Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.

-

Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test chalcone for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

-

Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculation: Determine the initial reaction rates for both the control (no inhibitor) and the samples with inhibitors. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activities and Structure-Activity Relationships (SAR)

The biological effects of 2-hydroxychalcones are intrinsically linked to their chemical structure.

Antioxidant Activity

Many 2-hydroxychalcones are potent antioxidants. Their activity is primarily attributed to their ability to scavenge free radicals. The structure-activity relationship suggests that the number and position of hydroxyl groups are crucial.[4] Specifically, a 3,4-dihydroxy substitution pattern on ring B is considered an optimal combination for high antioxidant activity.[4] The presence of a 2'-hydroxyl group on the A-ring is also a significant contributor.[4]

| Compound ID | Substituents | DPPH Scavenging (%)[2] |

| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 28.5 |

| 3d | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl | 12.1 |

| 3e | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F | 11.8 |

| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 80.7 |

| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 82.4 |

Anti-inflammatory Activity

2-hydroxychalcones exert anti-inflammatory effects through multiple mechanisms. They can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[11] This is achieved by inhibiting the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][12] The underlying mechanism often involves the suppression of key transcription factors like NF-κB and AP-1.[11]

| Compound ID | Substituents | LOX Inhibition IC50 (µM)[2] |

| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 45 |

| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 75 |

| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 70 |

The SAR for anti-inflammatory activity indicates that methoxy groups on the B-ring can be particularly effective.[11] For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was found to be a highly potent inhibitor of iNOS expression.[4]

Anticancer Activity

The anticancer properties of 2-hydroxychalcones have been demonstrated in various cancer cell lines, including breast cancer and melanoma.[3][13] A primary mechanism of action is the inhibition of the NF-κB signaling pathway.[13][14] This inhibition leads to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately, the induction of autophagy and apoptosis in cancer cells.[14][15]

| Compound | Cell Line | Activity | IC50[3][14] |

| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | Cell Viability | 37.74 µM |

| 2'-Hydroxychalcone | CMT-1211 (Breast Cancer) | Cell Viability | 34.26 µM |

| Compound 12 * | IGR-39 (Melanoma) | Cell Viability | 12 µM |

| Compound 15 ** | Plasmodium falciparum (3D7) | Antimalarial | 3.21 µM |

| Compound 6 *** | Leishmania donovani | Anti-leishmanial | 2.33 µM |

| Compound 11 **** | Leishmania donovani | Anti-leishmanial | 2.82 µM |

Compound 12: A 2'-hydroxychalcone analog.[3] ***Compound 15: A 2'-hydroxychalcone analog.[3] ****Compound 6: 5′-chloro-2′-hydroxy-3,4-dimethoxy-Chalcone.[3] *****Compound 11: A 2'-hydroxychalcone analog.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by 2-hydroxychalcones is crucial for rational drug design.

Anti-inflammatory Signaling Pathway

2-hydroxychalcones can interrupt the inflammatory cascade at multiple points. They suppress the activation of transcription factors like NF-κB, which are master regulators of the inflammatory response. This leads to the downregulation of pro-inflammatory enzymes and cytokines.

Caption: Inhibition of pro-inflammatory mediators by this compound analogs via NF-κB suppression.

Anticancer Signaling Pathway (NF-κB Inhibition)

In cancer cells, the constitutive activation of the NF-κB pathway promotes survival and proliferation. 2'-Hydroxychalcone has been shown to inhibit this pathway, shifting the balance from cell survival towards programmed cell death (apoptosis) and autophagy.[13][14]

Caption: Anticancer mechanism of 2'-hydroxychalcone involving NF-κB inhibition and induction of apoptosis.

Conclusion

This compound and its analogs constitute a privileged scaffold in medicinal chemistry, possessing a remarkable array of biological activities. Their physicochemical properties, particularly lipophilicity and spectroscopic characteristics, are tunable through synthetic modification, allowing for the optimization of their drug-like properties. The Claisen-Schmidt condensation remains the cornerstone of their synthesis, with newer, greener methods enhancing efficiency and sustainability. Mechanistically, these compounds exert their potent antioxidant, anti-inflammatory, and anticancer effects by modulating key signaling pathways, most notably the NF-κB pathway. The comprehensive data and protocols presented in this guide underscore the immense therapeutic potential of 2-hydroxychalcones and provide a solid foundation for future research and development in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Spectral Features of 4'-Substituted 2'-Hydroxychalcones in Solutions and Crystals: Spectroscopic and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 8. researchgate.net [researchgate.net]

- 9. sciensage.info [sciensage.info]

- 10. ijcea.org [ijcea.org]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Novel 2-Hydroxychalcone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel 2-hydroxychalcone derivatives. It includes detailed experimental protocols, a summary of key spectroscopic data, and visual representations of experimental workflows and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and biological evaluation of this important class of compounds.

Introduction to 2-Hydroxychalcones

2-Hydroxychalcones are a subclass of chalcones, which are natural or synthetic compounds belonging to the flavonoid family.[1][2] They are characterized by an open-chain α,β-unsaturated ketone system connecting two aromatic rings, with a hydroxyl group at the 2'-position of one of the rings.[3] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[4][5][6] The biological activity of this compound derivatives is often linked to their ability to modulate various signaling pathways, such as the NF-κB and PI3K/AKT pathways.[6][7]

Accurate structural elucidation and characterization are crucial for understanding the structure-activity relationships of these derivatives and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 2-hydroxychalcones is the Claisen-Schmidt condensation.[8]

General Procedure:

-

An equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or isopropyl alcohol.[9]

-

A catalytic amount of a base, typically a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[1]

-

The reaction is stirred at room temperature or cooled to 0°C for a period of 4 to 24 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of 3.[1]

-

The resulting precipitate, the this compound derivative, is collected by filtration, washed with water, and dried.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

Prepare a dilute solution of the this compound derivative in a UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 1x10⁻⁴ M.[11]

-

Use the same solvent as a reference in a matched quartz cuvette.

-

Record the UV-Vis spectrum over a wavelength range of 200-500 nm using a double-beam UV-Vis spectrophotometer.[12]

-

The absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions are recorded.[13]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent pellet.[11]

-

The FT-IR spectrum is recorded in the transmittance mode over a frequency range of 4000–400 cm⁻¹.[11]

-

The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) are identified.

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure.

Protocol:

-

Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[9]

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[9]

-

For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are also determined.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[3]

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[3]

Data Presentation: Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for this compound derivatives based on literature values.

Table 1: UV-Visible Spectroscopic Data

| Feature | Wavelength Range (nm) | Assignment |

| Band I | 345 - 435 | π→π* transition (cinnamoyl group) |

| Band II | 220 - 280 | π→π* transition (benzoyl group) |

Data compiled from multiple sources.[2]

Table 2: FT-IR Spectroscopic Data

| Functional Group | Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | 3200 - 3500 |

| Carbonyl (C=O) | 1630 - 1670 |

| Alkene (C=C) | 1580 - 1630 |

| Aromatic (C=C) | 1450 - 1600 |

Data compiled from multiple sources.[11][14]

Table 3: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2'-OH | 10.4 - 13.2 | singlet | - |

| H-α | 7.15 - 7.70 | doublet | 15.0 - 16.1 (trans) |

| H-β | 7.45 - 8.23 | doublet | 15.0 - 16.1 (trans) |

| Aromatic H | 6.8 - 8.0 | multiplet | - |

Data compiled from multiple sources.[2][3][5]

Table 4: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 187 - 194 |

| C-α | 118 - 128 |

| C-β | 140 - 148 |

| Aromatic C | 115 - 165 |

Data compiled from multiple sources.[1][15]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Signaling Pathways

Caption: Modulation of NF-κB and PI3K/AKT signaling pathways by this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of novel this compound derivatives. The experimental protocols for synthesis and analysis, along with the summarized spectroscopic data, offer a practical resource for researchers in the field. The visualization of the experimental workflow and key signaling pathways further aids in understanding the broader context of this compound research. The continued application of these spectroscopic techniques will be instrumental in the discovery and development of new this compound derivatives with enhanced therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and spectral characterization of 2'-hydroxy chalconate complexes of ruthenium(II) and their catalytic and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. ijrpas.com [ijrpas.com]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 2-Hydroxychalcone Derivatives as Fluorescent Probes for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of naturally occurring flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among these, 2-hydroxychalcone and its derivatives are of significant interest due to their unique photophysical properties. These properties are governed by phenomena such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), which often result in a large Stokes shift and environmentally sensitive fluorescence.

The core structure of this compound possesses a bidentate chelation site comprising the hydroxyl (-OH) and carbonyl (C=O) groups. This site can selectively bind with various metal ions, leading to significant and measurable changes in the molecule's photophysical properties. This interaction forms the basis of their application as "turn-on" or "turn-off" fluorescent probes, making them valuable tools for the selective and sensitive detection of metal ions in biological and environmental systems.

Signaling Pathway and Sensing Mechanism

The primary mechanism for metal ion detection by this compound probes is chelation-induced modulation of their fluorescent properties. Upon excitation with an appropriate wavelength of light, the probe molecule transitions to an excited state. In the absence of a target metal ion, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or vibrational relaxation, which provide non-radiative decay pathways.

Upon introduction of a target metal ion, the hydroxyl and carbonyl groups of the this compound act as a pincer, binding the ion. This chelation event rigidifies the molecular structure and can inhibit the non-radiative decay pathways. This often leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), providing a "turn-on" signal. Conversely, binding to certain paramagnetic metal ions (like Cu²⁺ or Fe³⁺) can lead to fluorescence quenching through energy or electron transfer, resulting in a "turn-off" signal.

Applications in Metal Ion Detection

Various derivatives of this compound have been synthesized to act as selective and sensitive fluorescent probes for a range of metal ions. Structural modifications to the aromatic rings allow for the fine-tuning of selectivity and sensing properties.

Quantitative Data Summary

The table below summarizes the performance of several this compound-based probes for the detection of specific metal ions.

| Probe Derivative | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Stoichiometry (Probe:Ion) | Solvent System |

| Chalcone-1,2,3-triazole (para-substituted) | Cu²⁺ | Fluorescence Quenching | 1.17 µM | 1:1 | Not Specified |

| Chalcone-1,2,3-triazole (para-substituted) | Co²⁺ | Fluorescence Quenching | 1.81 µM | 1:1 | Not Specified |

| 4-Dimethylamino-2′,5′-dihydroxychalcone | Fe³⁺ | Fluorescence Quenching | 8.22 nM | Not Specified | Not Specified |

| Bis-thiophene chalcone | Fe³⁺ | Fluorescence Quenching | 1.3 µM | Not Specified | DMF:H₂O (9:1) |

| Chalcone-DPA | Cu²⁺ | Fluorescence Quenching | < 1 µM | 1:1 | Not Specified |

| (2-hydroxy-5-methylbenzylidene)picolinohydrazide | Al³⁺ | Fluorescence Turn-On | 18.7 nM | Not Specified | Acetonitrile |

| Naphthalimide-based Probe K1 | Al³⁺ | Fluorescence Turn-On | 0.32 µM | 1:1 | DMSO/H₂O (9:1) |

| Naphthalimide-based Probe K1 | Fe³⁺ | Fluorescence Turn-On | 0.27 µM | 1:1 | DMSO/H₂O (9:1) |

Data compiled from references:

Experimental Protocols

Protocol 1: General Synthesis of a this compound Probe

This protocol describes a general method for synthesizing 2-hydroxychalcones via the Claisen-Schmidt condensation reaction.

Materials:

-

2-hydroxyacetophenone derivative

-

Substituted benzaldehyde derivative

-

Base catalyst (e.g., 40% aq. NaOH)

-

Solvent (e.g., Ethanol or Isopropyl Alcohol)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the 2-hydroxyacetophenone and the corresponding benzaldehyde in the chosen solvent.

-

Catalysis: Cool the flask in an ice bath and add the base catalyst dropwise while stirring. The solution will typically change color.

-

Reaction: Allow the reaction to stir. The optimal time and temperature (from 4 hours at 0°C to 18 hours at reflux) should be determined empirically and monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with continuous stirring.

-

Acidification: Slowly add dilute HCl to the aqueous mixture until it becomes acidic (pH ~2), which will cause the chalcone product to precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

-

Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain the pure this compound probe.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and FTIR.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the steps for evaluating the sensing properties of a this compound probe using fluorescence spectroscopy.

Materials:

-

Purified this compound probe

-

High-purity salts of various metal ions (e.g., AlCl₃, CuCl₂, FeCl₃, CoCl₂, etc.)

-

Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)

-

Spectrofluorometer and quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the chalcone probe (e.g., 1 mM) in a suitable solvent.

-

Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.

-

-

Fluorescence Titration:

-

Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.

-

Record its initial fluorescence emission spectrum at the optimal excitation wavelength.

-

Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

-

Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without metal ion) and k is the slope of the linear portion of the intensity vs. concentration plot.

-

Binding Stoichiometry: Perform a Job's plot analysis by varying the mole fraction of the metal ion while keeping the total concentration of probe and metal constant. The mole fraction at which the fluorescence change is maximal indicates the binding stoichiometry.

-

-

Selectivity Test: Repeat the titration experiment with a range of different metal ions to assess the probe's selectivity. Competitive experiments, where the probe is exposed to the target ion in the presence of other potentially interfering ions, should also be performed.

Application Notes and Protocols: Unraveling the Anticancer Mechanism of 2-Hydroxychalcone in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anticancer mechanisms of 2-Hydroxychalcone and its derivatives in breast cancer cells. It includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Introduction

Chalcones, biosynthetic precursors of flavonoids, have garnered significant interest in oncology for their diverse biological activities. Among them, this compound (2'-HC) has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer models, including breast cancer.[1][2] Mechanistic studies reveal that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing autophagy and apoptosis.[1][2] This is achieved by inhibiting the pro-survival NF-κB signaling pathway, which is often dysregulated in cancer.[1][2] The process is also associated with the excessive intracellular accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and the activation of the JNK/MAPK signaling cascade.[1][2] Certain synthetic derivatives have also been shown to trigger the unfolded protein response (UPR), leading to apoptosis.[3]

Data Presentation: Cytotoxicity of this compound and Derivatives

The cytotoxic potential of this compound and its related compounds has been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | IC50 Value (µM) | Duration | Citation |

| 2'-Hydroxychalcone | MCF-7 | 37.74 ± 1.42 | 24 h | [4] |

| 2'-Hydroxychalcone | CMT-1211 | 34.26 ± 2.20 | 24 h | [4] |

| This compound | MDA-MB-231 | 4.6 | 24 h | [5] |

| Chalcone | MDA-MB-231 | 18.1 | 24 h | [5] |

| Xanthohumol | MDA-MB-231 | 6.7 | 24 h | [5] |